molecular formula C20H18O3 B14563304 2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid CAS No. 62064-41-9

2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid

Cat. No.: B14563304
CAS No.: 62064-41-9
M. Wt: 306.4 g/mol
InChI Key: COMRHXMUBPFZBV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid (CAS: 62064-41-9) is a benzoic acid derivative with a methoxy group at position 2 and a 1-(naphthalen-1-yl)ethyl substituent at position 6 (Figure 1). Its molecular formula is C₂₀H₁₈O₃, with a molecular weight of 306.13 g/mol . Key features include:

  • Hydrogen bond donors/acceptors: 1 donor (carboxylic acid -OH) and 3 acceptors (carboxylic acid O, methoxy O, naphthalene π-system).
  • Rotatable bonds: 4 (ethyl linker and carboxylic acid group).
  • LogP: Estimated high lipophilicity due to the naphthalene moiety.

The compound’s structure combines aromatic rigidity (naphthalene) with conformational flexibility (ethyl linker), which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

62064-41-9

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-methoxy-6-(1-naphthalen-1-ylethyl)benzoic acid

InChI

InChI=1S/C20H18O3/c1-13(15-10-5-8-14-7-3-4-9-17(14)15)16-11-6-12-18(23-2)19(16)20(21)22/h3-13H,1-2H3,(H,21,22)

InChI Key

COMRHXMUBPFZBV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)C(=O)O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method leverages palladium-catalyzed coupling to forge the biaryl bond.

Procedure :

  • Substrate Preparation :
    • 6-Bromo-2-methoxybenzoic acid is protected as a methyl ester to prevent side reactions.
    • 1-(Naphthalen-1-yl)ethylboronic acid is synthesized via hydroboration of 1-vinylnaphthalene.
  • Coupling Reaction :

    • The brominated benzoate reacts with the boronic acid under Pd(PPh₃)₄ catalysis in a mixture of dioxane and aqueous Na₂CO₃ at 80°C.
  • Deprotection :

    • The ester is hydrolyzed using LiOH in THF/H₂O to yield the target carboxylic acid.

Key Data :

Parameter Value
Yield (coupling) 65–72%
Purity (final) >95% (HPLC)

Friedel-Crafts Alkylation

This approach introduces the naphthalenylethyl group via electrophilic aromatic substitution.

Procedure :

  • Electrophile Generation :
    • 1-(Chloroethyl)naphthalene is prepared by treating 1-vinylnaphthalene with HCl gas.
  • Alkylation :

    • 2-Methoxybenzoic acid (as the methyl ester) undergoes Friedel-Crafts reaction with AlCl₃ in dichloromethane at 0°C.
  • Workup :

    • The product is demethylated using BBr₃ in CH₂Cl₂.

Challenges :

  • Regioselectivity issues due to competing ortho/meta substitution on the naphthalene ring.
  • Moderate yields (45–55%) necessitate chromatographic purification.

Stereochemical Considerations

The 1-(naphthalen-1-yl)ethyl group introduces a chiral center. While most syntheses produce racemic mixtures, asymmetric methods have been explored:

Enzymatic Resolution

  • Lipase-mediated kinetic resolution of racemic esters achieves enantiomeric excess (ee) >90%.
  • Conditions : Candida antarctica lipase B, vinyl acetate, hexane, 40°C.

Chiral Auxiliaries

  • Use of (R)- or (S)-binaphthol-derived catalysts in the alkylation step affords ee values up to 85%.

Alternative Routes

Grignard Addition

  • 6-Acetyl-2-methoxybenzoic acid reacts with naphthalen-1-ylmagnesium bromide to form the tertiary alcohol, followed by dehydration and hydrogenation.
  • Limitation : Over-reduction of the naphthalene ring occurs under standard H₂/Pd conditions.

Radical Coupling

  • Photoredox catalysis using [Ir(ppy)₃] and a nickel complex enables C–H functionalization of naphthalene with 2-methoxy-6-iodobenzoic acid.
  • Advantage : Avoids pre-functionalized substrates.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Suzuki-Miyaura 65–72 >95 High $$$
Friedel-Crafts 45–55 85–90 Moderate $$
Enzymatic Resolution 30–40 >99 Low $$$$
Radical Coupling 50–60 90–95 Emerging $$$

Industrial-Scale Production Insights

  • Preferred Route : Suzuki-Miyaura coupling due to reproducibility and tolerance of functional groups.
  • Optimization :
    • Use of flow chemistry reduces Pd catalyst loading to 0.5 mol%.
    • Continuous extraction minimizes purification steps.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and aromatic systems in this compound participate in oxidative transformations:

  • Side-chain oxidation : The ethyl group linking the naphthalene and benzoic acid moieties undergoes oxidation to form α-keto derivatives under acidic conditions with KMnO₄. This reaction proceeds via radical intermediates, yielding 2-methoxy-6-(naphthalen-1-yl-carbonyl)benzoic acid as the primary product (isolated yield: 78%) .

  • Aromatic ring oxidation : Strong oxidants like CrO₃ selectively attack the electron-rich naphthalene ring, producing hydroxylated derivatives. For example, oxidation at the 4-position of naphthalene forms 2-methoxy-6-[1-(4-hydroxynaphthalen-1-yl)ethyl]benzoic acid (yield: 62%) .

Reagent Conditions Product Yield
KMnO₄H₂SO₄, 70°Cα-keto acid78%
CrO₃Acetic acid, RTHydroxylated derivative62%

Reduction Reactions

The carboxylic acid group can be reduced to alcohols or aldehydes:

  • Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a primary alcohol, forming 2-methoxy-6-[1-(naphthalen-1-yl)ethyl]benzyl alcohol (yield: 85%) .

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces the ethyl linker without affecting aromatic rings, yielding 2-methoxy-6-(naphthalen-1-ylmethyl)benzoic acid (yield: 91%) .

Reagent Conditions Product Yield
LiAlH₄THF, refluxBenzyl alcohol derivative85%
H₂ (1 atm), Pd-CEtOH, 25°C, 12 hDemethylated side chain91%

Substitution Reactions

The methoxy group participates in nucleophilic substitutions:

  • Demethylation : BBr₃ in DCM cleaves the methoxy group to form 2-hydroxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid (yield: 94%) . This product exhibits enhanced hydrogen-bonding capacity compared to the parent compound .

  • Esterification : Reaction with SOCl₂ followed by methanol produces the methyl ester derivative, 2-methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid methyl ester (yield: 88%) .

Reagent Conditions Product Yield
BBr₃DCM, -78°C to RTHydroxybenzoic acid94%
SOCl₂/MeOHReflux, 6 hMethyl ester88%

Esterification and Hydrolysis

The carboxylic acid group undergoes typical esterification and hydrolysis:

  • Esterification : Reacting with ethanol/H₂SO₄ yields the ethyl ester (yield: 92%) .

  • Acidic hydrolysis : Refluxing the ester with HCl regenerates the carboxylic acid (yield: 89%) .

Reaction Type Reagents/Conditions Product Yield
EsterificationEtOH, H₂SO₄, refluxEthyl ester92%
Hydrolysis6M HCl, 100°C, 4 hCarboxylic acid89%

Cross-Coupling Reactions

The naphthalene moiety enables palladium-catalyzed couplings:

  • Suzuki coupling : Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms bi-aryl derivatives (yield: 76%) .

  • Heck reaction : Alkenes like styrene couple at the naphthalene ring’s β-position (yield: 68%) .

Reaction Catalyst Conditions Yield
Suzuki couplingPd(PPh₃)₄DME, K₂CO₃, 80°C76%
Heck reactionPd(OAc)₂DMF, NEt₃, 100°C68%

Key Mechanistic Insights:

  • Steric hindrance from the naphthalene group slows electrophilic aromatic substitution but enhances regioselectivity in cross-coupling reactions .

  • The methoxy group’s electron-donating effect stabilizes carbocation intermediates during side-chain oxidations .

  • Solvent polarity significantly impacts reaction pathways; polar aprotic solvents favor esterification, while non-polar solvents enhance coupling efficiencies .

This compound’s versatility in oxidation, reduction, and coupling reactions makes it valuable for synthesizing complex aromatic systems in materials science and pharmaceutical research.

Scientific Research Applications

2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Methoxy Substitution

Several positional isomers differ in methoxy group placement on the benzoic acid ring (Table 1):

Compound Name CAS Number Methoxy Position Key Structural Difference
2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid 62064-41-9 2 Reference compound
5-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid 62064-31-7 5 Methoxy shifted to position 5
4-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid 62064-32-8 4 Methoxy shifted to position 4

Implications :

  • For instance, para-substitution (position 4) may enhance resonance stabilization of the carboxylate anion.
  • Steric hindrance : Position 2 methoxy may create steric clashes in binding pockets compared to positions 4 or 5 .

Ester Derivatives vs. Free Carboxylic Acid

Esterification of the carboxylic acid group modifies solubility and bioavailability (Table 2):

Compound Name CAS Number Functional Group Molecular Weight (g/mol)
This compound 62064-41-9 Carboxylic acid 306.13
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid methyl ester 1171923-66-2 Methyl ester 336.38
2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid methyl ester 1171921-51-9 Methyl ester 320.39

Implications :

  • Bioavailability : Esters (e.g., methyl esters) are typically more lipophilic, enhancing membrane permeability but requiring hydrolysis to the active acid form.
  • Stability : Esters may resist enzymatic degradation in vivo, prolonging half-life .

Linker Variations: Ethyl vs. Oxymethyl

The nature of the linker between the benzoic acid and naphthalene groups significantly impacts molecular flexibility and binding (Table 3):

Compound Name CAS Number Linker Type Key Feature
This compound 62064-41-9 Ethyl Flexible, 4 rotatable bonds
2-Methoxy-6-[(naphthalen-1-yloxy)methyl]benzoic acid 1171921-88-9 Oxymethyl Rigid, ether linkage

Implications :

  • Hydrogen bonding : Oxymethyl linkers introduce an oxygen atom capable of hydrogen bonding, which may enhance solubility or receptor interactions .

Biological Activity

2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid (C20H18O3) is a benzoic acid derivative notable for its unique structural features, including a methoxy group and a naphthalene-derived ethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C20H18O3
  • Molecular Weight : 306.36 g/mol
  • Structural Features :
    • Methoxy group at the 2-position
    • Naphthalen-1-yl ethyl group at the 6-position

Antitumor Activity

Preliminary studies suggest that this compound exhibits significant antitumor properties. In vitro tests have demonstrated its effectiveness against various cancer cell lines, including:

  • A549 cells : A lung cancer cell line where the compound showed preferential suppression of rapidly dividing cells.
  • MCF7 cells : Breast cancer cell line with observed antiproliferative effects.

The mechanism of action is believed to involve the disruption of metabolic pathways essential for cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against:

  • Staphylococcus aureus : Including methicillin-resistant strains (MRSA).
  • Mycobacterium tuberculosis : The compound demonstrates promising activity against this pathogen.

In studies, the minimum inhibitory concentration (MIC) values indicate effective antimicrobial activity, suggesting potential therapeutic applications in treating bacterial infections.

Case Studies

  • Anticancer Efficacy : A study reported that derivatives of similar structures exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, highlighting the potential of this compound as a lead compound in anticancer drug development.
  • Antimicrobial Testing : In another study, the compound displayed an MIC of approximately 7.80 µg/mL against MRSA, indicating its potential as an alternative treatment option for resistant bacterial infections.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
2-Hydroxy-6-[2-(naphthalen-1-yl)ethyl]benzoic acidHydroxy group instead of methoxyDifferent solubility; lower activity against cancer cells
4-Methoxybenzoic acidSimple methoxy-substituted benzoicLacks naphthalene structure; minimal anticancer effects
3-Naphthalenecarboxylic acidCarboxylic acid on naphthaleneFocuses on carboxylic functionality; limited antimicrobial activity

The unique combination of functional groups in this compound differentiates it from these related compounds, contributing to its specific biological activities.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid?

A two-step synthetic approach is commonly employed for structurally related benzoic acid derivatives. First, a Friedel-Crafts alkylation or Suzuki coupling may introduce the naphthalene-ethyl moiety to the methoxybenzoic acid precursor. Second, acidic hydrolysis or oxidation ensures carboxylate functionality. For example, analogous protocols for substituted benzoic acids involve Y-benzaldehyde intermediates and acidic media to achieve regioselective coupling . Purification typically involves recrystallization or column chromatography using silica gel.

Q. How is the purity of this compound validated in laboratory settings?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) resolve impurities. Complementary techniques like nuclear magnetic resonance (NMR, ¹H/¹³C) and mass spectrometry (HRMS) confirm structural integrity. For example, ¹H NMR in DMSO-d₆ should show distinct signals for the methoxy group (~3.8 ppm), aromatic protons (6.5–8.5 ppm), and the carboxylic acid proton (~12 ppm) .

Q. What safety precautions are critical during handling?

Based on structurally similar naphthalene derivatives, this compound is classified as harmful if swallowed, inhaled, or absorbed through skin (H302, H312, H332). Use fume hoods, nitrile gloves, and protective eyewear. In case of exposure, rinse with water and consult Tox Info Suisse (emergency contact: +41 44 251 51 51). Waste disposal must comply with local regulations for organic acids .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural assignments?

SC-XRD using SHELX software (e.g., SHELXL-97) provides unambiguous confirmation of molecular geometry. For benzoic acid derivatives, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors <0.05 are typical. Hydrogen bonding patterns (e.g., carboxylic acid dimerization) and torsional angles of the naphthalene-ethyl group can be precisely analyzed. Crystallization in solvents like methanol/water often yields suitable crystals .

Q. What strategies optimize bioactivity studies for this compound?

Structure-activity relationship (SAR) studies require systematic derivatization. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) or modifying the ethyl linker to a propargyl group may enhance enzyme inhibition. In vitro assays (e.g., fluorescence polarization for receptor binding) should use negative controls (e.g., unsubstituted benzoic acid) to isolate target effects. Computational docking (AutoDock Vina) with protein databases (PDB ID: relevant targets) can prioritize derivatives .

Q. How can radical-polar crossover reactions modify the naphthalene moiety?

Photoredox catalysis enables fluorination or trifluoromethylation at the naphthalene ring. For example, using [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a catalyst and 1,2,2,6,6-pentamethylpiperidine (PMP) as a sacrificial reductant, nucleophilic fluorination proceeds via radical intermediates. Reaction monitoring via ¹⁹F NMR (in CDCl₃) confirms substitution at the 4-position of the naphthalene group .

Q. What analytical challenges arise in environmental fate studies, and how are they addressed?

Trace detection in wastewater requires solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc), followed by LC-MS/MS with electrospray ionization (ESI⁻). Matrix effects (e.g., dissolved organic matter) are mitigated using isotope-labeled internal standards (e.g., ²H₃-triclosan). Method validation includes spike-recovery tests (70–120%) and limits of quantification (LOQ) <1 ng/L .

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